molecular formula C13H14N4O3 B3012366 N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide CAS No. 309950-83-2

N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide

Cat. No. B3012366
CAS RN: 309950-83-2
M. Wt: 274.28
InChI Key: WPYWEQWOZOUVTC-UHFFFAOYSA-N
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Description

The compound "N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide" is a derivative of benzamide with an imidazole ring and a nitro group as substituents. This structure suggests potential biological activity, as imidazole rings are present in many biologically active molecules, and nitro groups are often seen in pharmaceuticals with various therapeutic effects.

Synthesis Analysis

The synthesis of related imidazolylbenzamide compounds has been reported, where N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity. These compounds showed promising results as selective class III agents, indicating that the imidazolyl group is a viable pharmacophore for such activity . Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic methods, as demonstrated in the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide. This compound was characterized by NMR, MS, IR, and X-ray diffraction, which are standard techniques for determining the structure of organic compounds . These methods could be used to analyze the molecular structure of "this compound" as well.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be complex, as seen in the synthesis of nanoparticles and nanocrystals of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. The study of this complex revealed insights into the coordination chemistry and the formation of metal complexes with benzamide derivatives . The presence of the imidazole and nitro groups in "this compound" would likely influence its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For instance, the presence of a nitro group can affect the electron distribution and the overall reactivity of the compound. The study of the crystal structure of related compounds, such as in the case of N-(p-nitrobenzyl)iminodiacetic acid and its copper(II) complexes, provides insights into the intermolecular interactions and the potential for molecular recognition . These properties are crucial for understanding the behavior of "this compound" in various environments and could predict its solubility, stability, and interaction with biological targets.

Scientific Research Applications

Development of Quality Control Methods

The compound N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative related to N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide, has been explored for its anticonvulsive activity. Quality control methods for its identification, determination of impurities, and quantitative analysis have been developed using IR, UV, and 1H NMR spectroscopy. These methods are crucial for the standardization of the substance for medical applications (Sych et al., 2018).

AMPA Receptor Antagonism

A study on 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds, which share structural similarities with this compound, demonstrated significant activity in inhibiting AMPA receptor, a type of glutamate receptor in the brain. This research aids in understanding the potential neurological implications of these compounds (Ohmori et al., 1994).

Synthesis and Characterization of Nickel(II) Complexes

Research into the nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, a compound related to this compound, focused on its synthesis and characterization. This study provided insights into the structural and chemical properties of such complexes, useful for further applications in coordination chemistry (Saeed et al., 2013).

Antiarrhythmic Properties

The derivative N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide exhibited promising antiarrhythmic activity in experimental models. This finding suggests potential therapeutic applications of such derivatives in the treatment of cardiac arrhythmias (Likhosherstov et al., 2014).

Antituberculosis Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antituberculosis activity. The research demonstrated varying degrees of effectiveness against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents (Foroumadi et al., 2004).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(11-2-4-12(5-3-11)17(19)20)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10H,1,6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYWEQWOZOUVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-nitrobenzoyl chloride (18.5 g, 0.1 mol) in DCM (200 ml) was added dropwise to a stirred solution of 1-(3-aminopropyl)imidazole (14.0 g, 0.112 mol) and triethylamine (15 ml, 0.107 mol) in DCM (200 ml) at 0° C. The mixture was stirred at 0° C. for 1 hour, and the solid which had separated out was collected by filtration and washed with water (100 ml) and acetone (100 ml) to give the product (21.6 g, 79%). NMR: 1.9-2.0 (m, 2H), 3.2-3.3 (m, 2H), 4.0 (t, 2H), 6.85 (s, 1H), 7.2 (s, 1H), 7.65 (s, 1H), 8.05 (d, 2H), 8.3 (d, 2H), 8.8 (br s, 1H).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

A solution of 1-(3-aminopropyl)imidazole (3.87 ml, 33 mmol) in ethanol (65 ml) was added to 4-nitrobenzoyl chloride (4.0 g, 22 mmol) and the mixture stirred at ambient temperature for 24 hours. The volatiles were removed by evaporation and the residue was dissolved in ethyl acetate, washed with water and dried. The solvent was removed by evaporation, the residue was triturated with hexane and the product collected by filtration to give the title compound (3.2 g, 55%). NMR: 1.98 (t, 2H), 3.24 (q, 2H), 4.01 (t, 2H), 6.87 (s, 1H), 7.19 (s, 1H), 7.64 (s, 2H), 8.15 (d, 2H), 8.30 (d, 2H); 8.80 (t, 1H); m/z 275 (MH)+.
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
55%

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